molecular formula C12H9F3N2O3 B13916085 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester

4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester

Cat. No.: B13916085
M. Wt: 286.21 g/mol
InChI Key: ROGTXUCBKXNFAB-UHFFFAOYSA-N
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Description

4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by the presence of a trifluoromethyl group at the 6th position and an ethyl ester group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by cyclization and introduction of the trifluoromethyl group using trifluoromethylating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester involves its interaction with specific molecular targets. For instance, in its role as an anti-HIV agent, the compound binds to the active site of viral enzymes, inhibiting their function and preventing viral replication. The trifluoromethyl group enhances its binding affinity and specificity, while the ethyl ester group facilitates cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in medicinal chemistry for developing drugs with enhanced efficacy and reduced side effects .

Properties

Molecular Formula

C12H9F3N2O3

Molecular Weight

286.21 g/mol

IUPAC Name

ethyl 4-oxo-6-(trifluoromethyl)pyrido[1,2-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C12H9F3N2O3/c1-2-20-11(19)7-6-16-9-5-3-4-8(12(13,14)15)17(9)10(7)18/h3-6H,2H2,1H3

InChI Key

ROGTXUCBKXNFAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC=C(N2C1=O)C(F)(F)F

Origin of Product

United States

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